
Hpmpa
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-9-[3-hydroxy-2-(phosphonomethoxy)propyl]adenine involves several steps. One common method includes the reaction of adenine with (S)-3-hydroxy-2-(phosphonomethoxy)propyl chloride under basic conditions. The reaction is typically carried out in an aqueous medium with sodium hydroxide as the base .
Industrial Production Methods
Industrial production of (S)-9-[3-hydroxy-2-(phosphonomethoxy)propyl]adenine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-9-[3-hydroxy-2-(phosphonomethoxy)propyl]adenine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The phosphonate group can be reduced to a phosphine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the phosphonate group yields a phosphine .
Applications De Recherche Scientifique
Antiviral Activity
(S)-HPMPA has demonstrated potent antiviral activity against a range of viruses, particularly those within the orthopoxvirus family and cytomegaloviruses. The following table summarizes key findings related to its antiviral efficacy:
Virus | Efficacy | Administration Route | Dosage | Outcome |
---|---|---|---|---|
Cowpox Virus (CV) | 2.5 to 4.0 log10 reduction in replication | Oral and Intraperitoneal | 30 mg/kg | Significant reduction in mortality |
Vaccinia Virus (VV) | Highly effective | Oral and Intraperitoneal | 30 mg/kg | Prevented mortality even with delayed treatment |
Cytomegalovirus (CMV) | Active in vitro | Oral | Various | Effective against human and murine CMV |
Research indicates that both HDP-(S)-HPMPA and ODE-(S)-HPMPA are orally bioavailable and can significantly reduce viral load in infected tissues, leading to improved survival rates in animal models .
Efficacy Against Orthopoxviruses
In a study involving murine models infected with cowpox virus, administration of (S)-HPMPA resulted in a statistically significant reduction in mortality rates when treatment was initiated up to 72 hours post-infection. The study highlighted that the compound effectively reduced viral replication in critical organs such as the liver and spleen .
Application in Cytomegalovirus Infections
Another investigation focused on the efficacy of (S)-HPMPA against cytomegalovirus demonstrated that it could effectively inhibit viral replication in human cell lines. The results suggested that the compound's mechanism involves direct interaction with viral polymerases, thereby preventing the synthesis of viral DNA .
Development of Prodrugs
Recent advancements have led to the development of prodrugs such as ODE-(S)-HPMPA, which exhibit enhanced bioavailability and potency compared to their parent compound. These derivatives have shown over 40 times greater antiviral activity against orthopoxviruses compared to standard formulations of (S)-HPMPA .
Mécanisme D'action
The mechanism of action of (S)-9-[3-hydroxy-2-(phosphonomethoxy)propyl]adenine involves its incorporation into viral DNA, where it acts as a chain terminator. This prevents the elongation of the viral DNA strand, thereby inhibiting viral replication. The compound selectively targets viral polymerases, making it effective against a wide range of DNA viruses .
Comparaison Avec Des Composés Similaires
(S)-9-[3-hydroxy-2-(phosphonomethoxy)propyl]adenine is compared with other similar compounds such as:
(S)-1-[3-hydroxy-2-(phosphonomethoxy)propyl]cytosine (HPMPC):
9-[2-(phosphonomethoxy)ethyl]adenine (PMEA): Another acyclic nucleoside phosphonate with antiviral activity, but with different pharmacokinetic properties.
The uniqueness of (S)-9-[3-hydroxy-2-(phosphonomethoxy)propyl]adenine lies in its specific structure, which allows for selective targeting of viral polymerases and its broad-spectrum antiviral activity .
Activité Biologique
Introduction
9-[3-Hydroxy-2-(phosphonomethoxy)propyl]adenine (Hpmpa) is a nucleoside analog that has garnered attention for its antiviral properties. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms, efficacy against various viruses, and the development of prodrugs to enhance its therapeutic potential.
This compound acts primarily as an inhibitor of viral replication. It mimics natural nucleotides, incorporating into viral RNA and DNA, which disrupts the synthesis of these molecules. This mechanism is crucial for its efficacy against a range of viruses, including orthopoxvirus, herpesvirus, human immunodeficiency virus (HIV), and hepatitis B virus (HBV) .
Key Findings:
- Inhibition of Viral Replication: Research indicates that this compound and its esters significantly inhibit the replication of various viruses in vitro.
- Bioavailability: Certain esters of this compound exhibit improved bioavailability and stability in biological systems, enhancing their therapeutic potential .
Efficacy Against Specific Viruses
This compound has demonstrated potent antiviral activity against several viruses. The following table summarizes its effectiveness against notable viral infections:
Case Studies
- Orthopoxvirus Infection:
- Herpes Simplex Virus:
Prodrug Development
To enhance the pharmacokinetic properties of this compound, various prodrugs have been synthesized. These modifications aim to improve stability and bioavailability.
Prodrug Characteristics
Prodrug Name | Stability in Plasma (t½) | Activity | Reference |
---|---|---|---|
(S)-Leu-cthis compound | ~1.5 hours | High | |
Phosphonobisamidate this compound | >2 hours | High | |
Alkoxyalkyl Esters | Variable | Moderate to High |
Stability Observations:
Q & A
Basic Research Questions
Q. What experimental design considerations are critical when evaluating HPMPA's antiviral efficacy in animal models?
- Methodological Answer : In vivo studies should include standardized dosing regimens (e.g., 10–30 mg/kg for this compound derivatives), infection timelines (e.g., initiating treatment 24–48 hours post-infection), and controls (vehicle-treated groups). For example, BALB/c mice infected with MCMV showed reduced mortality when treated with HDP-(S)-HPMPA at 30 mg/kg, whereas (S)-HPMPA alone was ineffective . Use survival rates, viral load quantification (via plaque assays), and histopathology to validate outcomes.
Q. How can researchers ensure reliable data collection and reproducibility in this compound cytotoxicity assays?
- Methodological Answer : Adopt quadruplicate testing for cytotoxicity (e.g., cell viability assays) with solvent-negative controls. Limit compound concentrations to ≤10 μM if solubility constraints exist, as demonstrated in ODE-(S)-HPMPA formate studies . Document protocols using FAIR principles (Findable, Accessible, Interoperable, Reusable), including raw data repositories and metadata on cell lines (e.g., adenovirus-infected cell models) .
Q. What statistical frameworks are recommended for comparing this compound derivatives' efficacy against orthopoxviruses?
- Methodological Answer : Use EC₅₀ values from dose-response curves to quantify potency. For instance, ODE-(S)-HPMPA showed 270-fold higher activity against HCMV than (S)-HPMPA in vitro . Apply ANOVA for cross-comparisons between derivatives (e.g., CDV vs. ODE-(S)-HPMPA) and report effect sizes with confidence intervals to address variability .
Q. How should researchers design a data management plan (DMP) for this compound pharmacokinetic studies?
- Methodological Answer : DMPs must specify data types (e.g., pharmacokinetic parameters like Cmax, AUC), storage formats (e.g., .csv for analytical results), and ethical compliance (e.g., anonymized animal trial data). Reference institutional guidelines (e.g., NIH or APA standards) for metadata structuring and long-term archiving .
Q. What in vitro models are validated for screening this compound analogs against herpesviruses?
- Methodological Answer : Use human foreskin fibroblasts (HFFs) infected with HCMV or MRC-5 cells for plaque reduction assays. HDP-(S)-HPMPA reduced HCMV titers by >2 log10 in SCID mice, validating its translational relevance . Include cytotoxicity counter-screens to differentiate antiviral activity from cellular toxicity .
Advanced Research Questions
Q. How can contradictory findings between in vitro and in vivo efficacy of this compound derivatives be resolved?
- Methodological Answer : Conduct iterative pharmacokinetic/pharmacodynamic (PK/PD) modeling. For example, (S)-HPMPA's poor oral bioavailability in mice contrasts with its in vitro potency, necessitating prodrug formulations (e.g., lipid conjugates) to enhance absorption . Validate discrepancies using ex vivo tissue penetration assays and LC-MS/MS for metabolite quantification .
Q. What mechanistic approaches elucidate this compound's inhibition of viral DNA polymerase?
- Methodological Answer : Employ crystallography or molecular docking simulations to map this compound’s interaction with viral polymerase active sites. Comparative studies with CDV (a related nucleotide analog) reveal structural determinants of potency—e.g., (S)-HPMPA’s adenine moiety enhances orthopoxvirus inhibition . Pair with resistance mutation profiling (e.g., poxvirus A314T mutations) to confirm target engagement .
Q. How can researchers optimize this compound prodrugs for reduced nephrotoxicity?
- Methodological Answer : Modify lipid conjugates (e.g., ODE vs. HDP esters) to alter renal clearance pathways. In vivo toxicity screens should monitor serum creatinine and BUN levels, as seen in HDP-(S)-HPMPA trials . Use metabolomics to identify toxic intermediates and refine esterase-sensitive linker chemistry .
Q. What strategies validate this compound's broad-spectrum activity against emerging viruses?
- Methodological Answer : Establish collaborative frameworks for testing this compound analogs in BSL-3/4 facilities. For example, ODE-(S)-HPMPA inhibited variola virus (smallpox) at EC₅₀ = 0.04 μM, suggesting utility against high-consequence pathogens . Preclinical data should align with WHO priority pathogen lists and include zoonotic models (e.g., macaques for poxvirus challenges) .
Q. How do researchers address ethical and reporting standards in this compound clinical trial proposals?
- Methodological Answer : Adopt CONSORT guidelines for randomized trials and APA standards for data transparency. For animal studies, include IACUC-approved protocols detailing endpoints (e.g., humane euthanasia criteria). Reference FAIR principles in metadata documentation to ensure interoperability across repositories .
Propriétés
IUPAC Name |
[(2S)-1-(6-aminopurin-9-yl)-3-hydroxypropan-2-yl]oxymethylphosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N5O5P/c10-8-7-9(12-3-11-8)14(4-13-7)1-6(2-15)19-5-20(16,17)18/h3-4,6,15H,1-2,5H2,(H2,10,11,12)(H2,16,17,18)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPXSOOHWNMLPH-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)CC(CO)OCP(=O)(O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)C[C@@H](CO)OCP(=O)(O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N5O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20239219 | |
Record name | [(2S)-1-(6-aminopurin-9-yl)-3-hydroxypropan-2-yl]oxymethylphosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20239219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92999-29-6 | |
Record name | (S)-9-(3-Hydroxy-2-(phosphonomethoxy)propyl]adenine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92999-29-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-(3-Hydroxy-2-phosphonylmethoxypropyl)adenine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092999296 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [(2S)-1-(6-aminopurin-9-yl)-3-hydroxypropan-2-yl]oxymethylphosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20239219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-((S)-3-HYDROXY-2-(PHOSPHONOMETHOXY)PROPYL)ADENINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJC8PO1KQ3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.